(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone
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Overview
Description
. This compound is characterized by its unique structure, which includes a furan ring substituted with dimethyl groups and a pyrrolidine ring attached to a phenylsulfonyl group.
Preparation Methods
The synthesis of (2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can be achieved through a multi-step process. One common method involves the following steps:
Formation of the furan ring: The furan ring can be synthesized by reacting methyl acrylate with carbon disulfide to form a dithioester, which is then reacted with methanol to produce 2,5-dimethylfuran.
Formation of the pyrrolidine ring: The pyrrolidine ring can be synthesized through a substitution reaction involving a suitable precursor, such as a boric acid ester intermediate.
Coupling of the two rings: The final step involves coupling the furan and pyrrolidine rings through a suitable coupling reaction, such as the Suzuki–Miyaura coupling.
Chemical Reactions Analysis
(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the furan and pyrrolidine rings, using reagents such as halogens or nucleophiles.
Scientific Research Applications
(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of (2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of viral replication or reduction of inflammation .
Comparison with Similar Compounds
(2,5-Dimethylfuran-3-yl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:
(2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)(pyrrolidin-1-yl)methanone: This compound also contains a pyrrolidine ring and is used as an intermediate in organic synthesis.
2,5-Dimethylfuran-3-thiol: This compound has a similar furan ring structure but contains a thiol group instead of a pyrrolidine ring.
The uniqueness of this compound lies in its combination of the furan and pyrrolidine rings, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[3-(benzenesulfonyl)pyrrolidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO4S/c1-12-10-16(13(2)22-12)17(19)18-9-8-15(11-18)23(20,21)14-6-4-3-5-7-14/h3-7,10,15H,8-9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRQMKISWCGPAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)N2CCC(C2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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